LogP Value Differentiation for Optimized Lipophilicity in Drug Design
The experimental partition coefficient (LogP) of 5-Fluoro-2-methylbenzyl alcohol is 1.626 [1]. This value signifies a moderate lipophilicity that is strategically distinct from both its non-fluorinated parent compound, 2-methylbenzyl alcohol, and regioisomeric fluorinated benzyl alcohols. The introduction of a single fluorine atom at the 5-position increases lipophilicity and metabolic stability compared to the non-fluorinated analog, while avoiding the excessive lipophilicity (LogP > 2) that can be associated with di-fluorinated or more heavily substituted analogs [2]. This positions the compound within an optimal LogP window for balancing membrane permeability with aqueous solubility, a critical parameter for oral bioavailability and CNS drug design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.626 |
| Comparator Or Baseline | Class Baseline: Benzyl alcohol (LogP ~1.1) and general fluorinated benzyl alcohols (LogP range: 1.5-3.0) [2] |
| Quantified Difference | Target LogP is approximately 0.5 units higher than non-fluorinated benzyl alcohol, placing it in an intermediate lipophilicity range preferred for balanced ADME properties. |
| Conditions | Experimental determination (specific method not detailed in source database). |
Why This Matters
This quantifiable LogP value allows medicinal chemists to rationally select a building block that provides a specific, intermediate lipophilic contribution, fine-tuning the overall physicochemical profile of a lead compound without venturing into undesirably high lipophilicity that often correlates with poor solubility and high metabolic clearance.
- [1] Chem960. (n.d.). 5-Fluoro-2-methylbenzyl alcohol (CAS 22062-54-0) Physicochemical Properties. Chem960 Database. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
